2,5-Dibromo-4-chloropyridine

Descripción general

Descripción

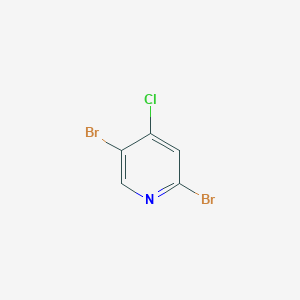

2,5-Dibromo-4-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2ClN. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the pyridine ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2,5-dibromopyridine, which undergoes chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dibromo-4-chloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to achieve high yields.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds and other complex structures are formed through coupling reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2,5-Dibromo-4-chloropyridine serves as a crucial intermediate in the synthesis of various organic compounds. Its halogenated structure allows for selective reactions that facilitate the formation of more complex molecules.

Synthetic Methods

- Halogenation Reactions : The compound can be synthesized through halogenation of pyridine derivatives. For instance, the bromination of 2-amino-4-chloropyridine has been documented as an effective method to produce this compound with high yields .

- Functionalization Strategies : Recent studies have highlighted regioselective functionalization techniques involving this compound as a starting material for synthesizing biologically active compounds, including alkaloids and other pharmaceuticals .

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for its role as a building block in drug synthesis. Its derivatives have shown potential therapeutic effects.

Case Studies

- Alkaloid Synthesis : Research has demonstrated that derivatives of this compound are involved in the total synthesis of various alkaloids, which are known for their biological activities .

- Biological Activity : Preliminary studies indicate that certain derivatives exhibit modulatory activity at specific binding sites relevant to neurological functions . This suggests potential applications in developing drugs targeting neurological disorders.

Agricultural Chemicals

In agriculture, this compound is explored for its potential use in developing pesticides and herbicides.

Applications

- Pesticide Development : Its structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. The compound's ability to disrupt biological processes in target organisms makes it a candidate for further research in agrochemical formulations .

Material Science

The compound's unique properties enable its use in material science for developing novel materials with specific functionalities.

Research Insights

- Polymer Chemistry : Studies have indicated that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications .

Environmental Impact and Safety

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile.

Toxicological Studies

Research on the toxicity of halogenated pyridines indicates that while they can be effective in their applications, careful assessment of their environmental persistence and toxicity is necessary to ensure safety during production and application .

Summary Table of Applications

| Application Field | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Intermediate in organic synthesis | High yield synthesis via halogenation |

| Pharmaceuticals | Building block for drug development | Active derivatives show potential therapeutic effects |

| Agricultural Chemicals | Development of pesticides/herbicides | Effective against target pests |

| Material Science | Enhancing polymer properties | Improved thermal stability |

| Environmental Safety | Assessing toxicity and environmental impact | Need for careful evaluation of persistence |

Mecanismo De Acción

The mechanism of action of 2,5-Dibromo-4-chloropyridine is primarily related to its ability to undergo substitution and coupling reactions. The presence of halogen atoms on the pyridine ring makes it a versatile intermediate for various chemical transformations. The compound can interact with different molecular targets and pathways, depending on the functional groups introduced during synthesis .

Comparación Con Compuestos Similares

2,5-Dibromopyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

4-Chloropyridine: Contains only a chlorine atom, limiting its versatility in coupling reactions.

2,6-Dibromo-4-chloropyridine: Has an additional bromine atom, which can influence its reactivity and applications.

Uniqueness: 2,5-Dibromo-4-chloropyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This configuration allows for selective reactions and the formation of diverse products, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Introduction

2,5-Dibromo-4-chloropyridine is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural properties allow it to participate in various biochemical pathways, making it a valuable compound in the development of bioactive molecules and potential drug candidates. This article will explore the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

Target of Action

This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Mode of Action

The compound's mode of action is influenced by its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to either inhibition or activation of enzymatic activities depending on the specific enzyme involved. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to engage with various biological targets.

Biochemical Pathways

The compound's utility in organic synthesis suggests that it may influence multiple biochemical pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could have implications for drug-drug interactions when co-administered with other pharmaceuticals.

Gene Expression and Signaling Pathways

Research indicates that this compound can modulate cell signaling pathways such as the MAPK/ERK pathway. This modulation can lead to alterations in gene expression and cellular responses. The compound's ability to impact cellular metabolism further underscores its potential role in influencing metabolic flux within cells.

Molecular Mechanism

At a molecular level, this compound exerts its effects through various mechanisms. One significant mechanism involves covalent modification of proteins via halogen bonds with amino acid residues, particularly cysteine residues. This modification can affect protein structure and function, leading to altered enzymatic activity and cellular outcomes.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles. The compound may localize to specific organelles such as mitochondria, where it could influence mitochondrial function and energy metabolism.

Synthesis and Applications

In a study focusing on the total synthesis of bioactive compounds, this compound was identified as a key intermediate in synthesizing complex molecules like floyocidin B. The regioselective functionalization strategies developed using this compound underscore its significance in synthetic chemistry .

Pharmacological Potential

Research has indicated that derivatives of this compound exhibit significant pharmacological potential. For example, certain derivatives have shown promise in inhibiting specific biological pathways related to cancer and infectious diseases due to their ability to interact with critical enzymes involved in these processes.

Interaction with Cytochrome P450 Enzymes

One notable study highlighted the interaction between this compound and cytochrome P450 enzymes (CYP1A2). This interaction suggests that the compound may influence drug metabolism and could lead to significant drug-drug interactions when used alongside other medications metabolized by these enzymes.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes (e.g., CYP1A2) |

| Cell Signaling Modulation | Influences MAPK/ERK pathway |

| Gene Expression Alteration | Modulates expression levels of various genes |

| Covalent Modification | Forms covalent bonds with thiol groups in proteins |

| Subcellular Localization | Potential localization in mitochondria affecting metabolism |

Propiedades

IUPAC Name |

2,5-dibromo-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMJVRYOYZGRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695540 | |

| Record name | 2,5-Dibromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-47-2 | |

| Record name | 2,5-Dibromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.